1-Pentylzinc bromide

Catalog No.
S1909826
CAS No.
308796-10-3
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentylzinc bromide

CAS Number

308796-10-3

Product Name

1-Pentylzinc bromide

IUPAC Name

bromozinc(1+);pentane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

CIMWKWOZHMGSHS-UHFFFAOYSA-M

SMILES

CCCC[CH2-].[Zn+]Br

Canonical SMILES

CCCC[CH2-].[Zn+]Br
  • Potential applications based on its structure

    Due to its organozinc (Zn-C) bond, 1-Pentylzinc bromide belongs to a class of compounds known as organozinc reagents. These reagents are well established in organic chemistry for various applications, including:

    • Negishi coupling reaction: This reaction allows for the formation of carbon-carbon bonds between an alkyl or alkenyl halide and an unsaturated carbon . 1-Pentylzinc bromide, with its pentyl group, could potentially act as the alkyl group donor in such reactions.
    • Kumada-Corriu coupling reaction: Similar to Negishi coupling, this reaction facilitates carbon-carbon bond formation between a Grignard reagent and an aryl or vinyl halide . While 1-Pentylzinc bromide isn't a Grignard reagent (those contain magnesium, Mg), it shares some similar reactivity and could potentially be explored in this context.

1-Pentylzinc bromide is an organozinc compound characterized by the presence of a pentyl group (a five-carbon alkyl chain) bonded to a zinc atom, along with a bromide ion. This compound is typically represented by the formula C₅H₁₃ZnBr. Organometallic compounds like 1-pentylzinc bromide are known for their reactivity and versatility in organic synthesis, particularly in carbon-carbon bond formation reactions.

, primarily involving nucleophilic addition and substitution mechanisms. For instance:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis. The zinc atom facilitates the nucleophilic attack on the electrophilic carbon of the carbonyl group.
  • Cross-Coupling Reactions: This compound can be employed in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it acts as a nucleophile to couple with electrophiles like aryl halides or alkenes.
  • Tandem Reactions: 1-Pentylzinc bromide can be involved in tandem reactions, where multiple bond-forming processes occur sequentially in a single reaction vessel, enhancing synthetic efficiency and product diversity .

1-Pentylzinc bromide can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting zinc metal with 1-bromopentane in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically requires heating and an inert atmosphere to prevent oxidation.
  • Transmetalation: Another approach involves transmetalation from an organolithium reagent (e.g., n-pentyllithium) with zinc bromide. This method allows for the generation of 1-pentylzinc bromide under milder conditions compared to direct metal reactions .

1-Pentylzinc bromide has several applications in organic synthesis:

  • Synthesis of Alcohols: It is utilized for converting carbonyl compounds into alcohols via nucleophilic addition.
  • Cross-Coupling Reactions: The compound serves as a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
  • Tandem Reactions: Its ability to participate in tandem reactions makes it valuable for synthesizing polysubstituted compounds efficiently .

Interaction studies involving 1-pentylzinc bromide primarily focus on its reactivity with various electrophiles. The compound's behavior in different solvents and under varying conditions has been analyzed to optimize reaction yields and selectivities. Research indicates that the presence of coordinating solvents can influence the reactivity and stability of organozinc reagents, including 1-pentylzinc bromide .

Several compounds share structural similarities with 1-pentylzinc bromide, including:

  • Diphenylzinc: An organozinc compound used extensively in organic synthesis; it features two phenyl groups bonded to zinc. Unlike 1-pentylzinc bromide, diphenylzinc is more stable and commercially available.
  • Ethylzinc bromide: This compound has a shorter ethyl chain and is known for its similar reactivity patterns but may exhibit different selectivity in reactions due to its smaller size.
  • Benzylzinc chloride: Featuring a benzyl group instead of a pentyl group, this compound is also used in cross-coupling reactions but may display different electronic properties due to the aromatic ring.

Comparison Table

CompoundStructureKey

Dates

Modify: 2023-08-16

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